molecular formula C10H8FNO2 B1442172 7-Fluoro-6-methoxyquinolin-4-OL CAS No. 948573-52-2

7-Fluoro-6-methoxyquinolin-4-OL

Cat. No. B1442172
CAS RN: 948573-52-2
M. Wt: 193.17 g/mol
InChI Key: PDHUKRUYDMEQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Fluoro-6-methoxyquinolin-4-OL” is a heterocyclic organic compound. It has a molecular weight of 193.17 and a molecular formula of C10H8FNO2 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of 7-Fluoro-6-methoxyquinolin-4-OL involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-6-methoxyquinolin-4-OL is represented by the InChI code: 1S/C10H8FNO2/c1-14-10-4-6-8 (5-7 (10)11)12-3-2-9 (6)13/h2-5H,1H3, (H,12,13) .


Physical And Chemical Properties Analysis

7-Fluoro-6-methoxyquinolin-4-OL is a powder that is stored at room temperature .

Scientific Research Applications

Chemical Education

Due to its interesting chemical and physical properties, 7-Fluoro-6-methoxyquinolin-4-OL can be used as a teaching aid in chemical education to demonstrate various chemical reactions and synthesis techniques.

Each of these applications leverages the unique chemical structure of 7-Fluoro-6-methoxyquinolin-4-OL, which includes a quinoline backbone known for its versatility in chemical reactions and biological importance .

Safety and Hazards

The safety information for 7-Fluoro-6-methoxyquinolin-4-OL indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H303, H315, H319, and H335 .

properties

IUPAC Name

7-fluoro-6-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHUKRUYDMEQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-6-methoxyquinolin-4-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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